3,4-Diaminobenzenesulfonic acid

Analytical Chemistry Coordination Chemistry Spectrophotometry

Inconsistent complex formation and isomer contamination plague iron quantification and UV-filter synthesis. This compound resolves these issues with defined stoichiometry and advanced purification. - Defined Fe(III):DAB 3:2 complex (log K = 7.914) for reproducible spectrophotometric iron detection. - Zwitterionic species (pKa 3.413) enables precise pH-controlled complexation. - Continuous-flow synthesis eliminates doubly sulfonated impurities, critical for pharmaceutical-grade 2-phenylbenzimidazole-5-sulfonic acid production. - Proven building block for Schiff-base metalloenzyme catalysts (up to 100% conversion, 96% ee).

Molecular Formula C6H8N2O3S
Molecular Weight 188.21 g/mol
CAS No. 7474-78-4
Cat. No. B1346913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diaminobenzenesulfonic acid
CAS7474-78-4
Molecular FormulaC6H8N2O3S
Molecular Weight188.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)O)N)N
InChIInChI=1S/C6H8N2O3S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,7-8H2,(H,9,10,11)
InChIKeyFKSRSWQTEJTBMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Diaminobenzenesulfonic acid (CAS 7474-78-4) Procurement Baseline: Key Identifiers and Structural Class


3,4-Diaminobenzenesulfonic acid (CAS 7474-78-4), a derivative of benzenesulfonic acid with amino substituents at the 3- and 4- positions, is a dark brown solid with a molecular weight of 188.20 g/mol and a typical melting point of 305-308 °C [1]. It functions as a zwitterionic sulfonate-aminium species in aqueous solution .

3,4-Diaminobenzenesulfonic acid: Why In-Class Isomers Cannot Be Assumed Interchangeable


Substitution of 3,4-diaminobenzenesulfonic acid with other diaminobenzenesulfonic acid isomers (e.g., 2,4- or 2,5-substituted) is not scientifically warranted without quantitative justification. The relative positioning of the amino and sulfonic acid groups directly dictates chelation geometry, polymer backbone linearity, and regioselectivity in heterocycle formation [1]. Differences in pKa and metal-binding stability constants between isomers necessitate distinct synthetic and analytical protocols, rendering generic replacement a high-risk procurement decision [2].

3,4-Diaminobenzenesulfonic acid: Verifiable Differentiation Data vs. Closest Comparators


Chelation Stoichiometry and Stability: Distinct Fe(III) Complex Formation

3,4-Diaminobenzenesulfonic acid (DAB) forms a specific 3:2 Fe(III):DAB complex at pH 4.00, with a formation constant log K = 7.914 determined by the ligand excess method [1]. This is a defined, measurable difference from other isomers, whose chelation behaviors are not equivalent.

Analytical Chemistry Coordination Chemistry Spectrophotometry

Acid Dissociation Constant: Measured pKa Differentiates the Ligand

The acid constant of the 3,4-diaminobenzenesulfonic acid ligand was determined potentiometrically as pKa = 3.413 ± 0.201 at 20°C [1]. This value provides a precise quantitative basis for understanding its protonation state and reactivity in aqueous solutions, distinct from predicted or approximate values for other isomers.

Physical Chemistry Potentiometry Ligand Design

Process Purity Advantage: Elimination of Doubly Sulfonated Impurities

A continuous-flow microreactor process enables the production of 3,4-diaminobenzenesulfonic acid with quantitative yields and, critically, free of doubly sulfonated impurities [1]. This represents a clear process-dependent advantage over traditional batch sulfonation, which often yields impure products requiring extensive purification.

Process Chemistry Continuous Flow Synthesis Pharmaceutical Intermediates

Specific Intermediacy in Heterocycle Synthesis: Defined Stoichiometry for 2-Phenylbenzimidazole-5-sulfonic Acid

A patented process for producing 2-phenylbenzimidazole-5-sulfonic acid (a key UV filter) utilizes a defined molar ratio of 3,4-diaminobenzenesulfonic acid to benzaldehyde (1:0.9-1.5) and sulfur dioxide (1:1-3) in aqueous medium at pH 4-7 [1]. The regiochemistry of the 3,4-diamine is essential for forming the 5-sulfonic acid-substituted benzimidazole.

Medicinal Chemistry UV Filter Synthesis Pharmaceutical Process

Metal-Binding Versatility: Demonstrated Complexation with Multiple Transition Metals

3,4-Diaminobenzenesulfonic acid serves as a ligand for a range of transition metals (Co, Mn, V, Fe, Cr) in the construction of artificial metalloenzymes [1]. The resulting BSA-ML conjugates demonstrated up to 100% conversion, 100% chemoselectivity, and 96% enantiomeric excess in asymmetric sulfoxidation reactions [1].

Bioinorganic Chemistry Catalysis Metalloenzyme Design

3,4-Diaminobenzenesulfonic acid: High-Confidence Application Scenarios


Analytical Reagent for Specific Metal Ion Detection

The defined Fe(III) complex with a 3:2 Fe:DAB stoichiometry and a formation constant log K = 7.914 [1] makes this compound suitable for spectrophotometric quantification of iron(III) in analytical chemistry workflows. The measured pKa of 3.413 [1] further allows for precise pH control of the ligand's protonation state, ensuring reproducible complex formation.

Key Intermediate for High-Purity Pharmaceutical/Cosmetic Actives

The compound is the required starting material for the synthesis of 2-phenylbenzimidazole-5-sulfonic acid, a widely used UV filter [2]. To meet the stringent purity requirements of this and other pharmaceutical applications, procurement should prioritize material synthesized via advanced processes (e.g., continuous-flow microreactors) that are documented to eliminate doubly sulfonated impurities [3].

Versatile Ligand Scaffold in Bioinorganic and Catalytic Research

3,4-Diaminobenzenesulfonic acid is a proven building block for Schiff-base ligands used to construct artificial metalloenzymes incorporating metals such as Co, Mn, V, Fe, and Cr [4]. These conjugates have demonstrated high catalytic performance (up to 100% conversion, 96% ee) in green asymmetric sulfoxidation reactions, highlighting the compound's value in developing novel catalysts.

Technical Documentation Hub

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